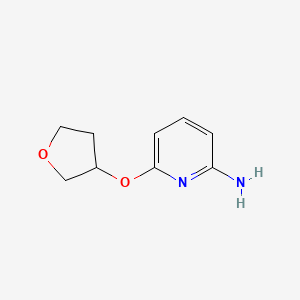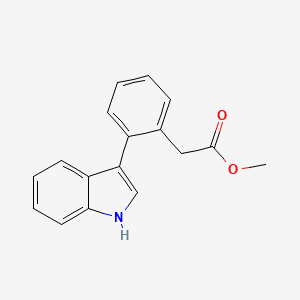![molecular formula C12H16N4 B13883976 N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)
N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine is a compound that features a benzene ring substituted with a diamine group and an imidazole ring. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and acetaldehyde.
Attachment to Benzene Ring: The imidazole ring is then attached to the benzene ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides and other leaving groups are used in substitution reactions, often in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted benzene and imidazole derivatives, which can have different functional groups such as hydroxyl, amino, and halide groups .
Scientific Research Applications
2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the diamine group can form hydrogen bonds with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Structurally related but lacks the benzene ring and diamine group.
2-Ethyl-4-methylimidazole: Similar imidazole structure but with different substituents.
Imidazole: The parent compound of the imidazole family, simpler in structure.
Uniqueness
2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine is unique due to its combination of a benzene ring, diamine group, and imidazole ring. This structure provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine |
InChI |
InChI=1S/C12H16N4/c1-16-9-14-8-10(16)6-7-15-12-5-3-2-4-11(12)13/h2-5,8-9,15H,6-7,13H2,1H3 |
InChI Key |
QCNYGXAHOIYFLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CCNC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate](/img/structure/B13883931.png)

![6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline](/img/structure/B13883942.png)

![methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883961.png)


![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)
![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
